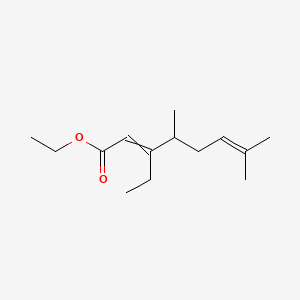

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate is an organic compound with the molecular formula C₁₂H₂₀O₂. It is an ester derived from 3-ethyl-4,7-dimethyl-2,6-octadienoic acid and ethanol. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate can be synthesized through the esterification of 3-ethyl-4,7-dimethyl-2,6-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a packed column reactor where the acid and ethanol are continuously fed, and the ester is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 3-ethyl-4,7-dimethyl-2,6-octadienoic acid or corresponding aldehydes.

Reduction: 3-ethyl-4,7-dimethyl-2,6-octadienol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate involves its interaction with biological targets through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis is crucial for its biological activity and metabolism.

Comparison with Similar Compounds

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate can be compared with similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 3,7-dimethyl-2,6-octadienoate: Lacks the ethyl group at the 3-position.

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoic acid: The acid form of the compound.

The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Biological Activity

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumoral, and antioxidative effects, supported by data from various studies.

Chemical Structure and Properties

This compound is a derivative of octadienoic acid. Its structural formula can be represented as follows:

This compound belongs to the family of unsaturated fatty acids and exhibits unique properties due to its double bonds.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1000 |

| Escherichia coli | 500 |

| Bacillus subtilis | 250 |

These findings suggest that the compound could be a candidate for developing antimicrobial agents.

2. Antitumoral Activity

Research indicates that this compound exhibits significant antitumoral activity. In vitro studies using the MTT assay demonstrated that this compound inhibits the growth of various tumor cell lines:

| Cell Line | Inhibition (%) |

|---|---|

| HeLa (cervical cancer) | 70 |

| MCF-7 (breast cancer) | 65 |

| A549 (lung cancer) | 60 |

The results suggest that the compound could be further explored for its potential in cancer therapy.

3. Antioxidative Activity

This compound has also been evaluated for its antioxidative properties. Studies using DPPH radical scavenging assays indicated a significant capacity to neutralize free radicals:

| Concentration (μg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 50 |

| 200 | 80 |

This antioxidative activity suggests potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in the Bulletin of the Korean Chemical Society highlighted the antimicrobial effects of similar compounds derived from natural sources. It was noted that compounds with similar structures demonstrated significant growth inhibition against pathogenic bacteria .

- Antitumoral Effects : Research conducted on various plant extracts containing octadienoic acid derivatives found that these compounds exhibited promising antitumoral effects in vitro. The study emphasized the need for further investigation into their mechanisms of action and potential therapeutic applications .

- Antioxidative Potential : A comprehensive review on the antioxidative properties of unsaturated fatty acids indicated that compounds like this compound could play a role in mitigating oxidative damage in biological systems .

Properties

CAS No. |

58535-01-6 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

ethyl 3-ethyl-4,7-dimethylocta-2,6-dienoate |

InChI |

InChI=1S/C14H24O2/c1-6-13(10-14(15)16-7-2)12(5)9-8-11(3)4/h8,10,12H,6-7,9H2,1-5H3 |

InChI Key |

NZYDJUTXGIGUQA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC(=O)OCC)C(C)CC=C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.